5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one ring, chlorophenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common approach starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through a series of reactions involving nucleophilic attack and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore for the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group and has similar synthetic routes.
5-(4-chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole: Contains a chlorophenyl group and a pyrazole ring, showing similar biological activities.
5-(4-chlorophenyl)-3-(coumarin-3-yl)isoxazole: Another compound with a chlorophenyl group and an isoxazole ring, used in similar research applications.
Uniqueness
What sets 5-(4-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H26ClNO3 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-1-hexyl-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26ClNO3/c1-3-4-5-6-15-26-21(17-11-13-19(25)14-12-17)20(23(28)24(26)29)22(27)18-9-7-16(2)8-10-18/h7-14,21,27H,3-6,15H2,1-2H3/b22-20- |
InChI Key |
BUUINLUUDZGCIG-XDOYNYLZSA-N |
Isomeric SMILES |
CCCCCCN1C(/C(=C(\C2=CC=C(C=C2)C)/O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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